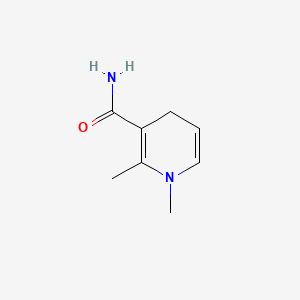

1,2-dimethyl-4H-pyridine-3-carboxamide

Description

Properties

CAS No. |

108964-21-2 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.197 |

IUPAC Name |

1,2-dimethyl-4H-pyridine-3-carboxamide |

InChI |

InChI=1S/C8H12N2O/c1-6-7(8(9)11)4-3-5-10(6)2/h3,5H,4H2,1-2H3,(H2,9,11) |

InChI Key |

UZPQNYAMRHUTKZ-UHFFFAOYSA-N |

SMILES |

CC1=C(CC=CN1C)C(=O)N |

Synonyms |

3-Pyridinecarboxamide,1,4-dihydro-1,2-dimethyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-dimethyl-4H-pyridine-3-carboxamide

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and characterization of 1,2-dimethyl-4H-pyridine-3-carboxamide. The methodologies presented herein are grounded in established chemical principles and supported by spectroscopic data from analogous structures, offering a robust framework for the preparation and validation of this target compound.

Introduction: The Significance of Pyridine Carboxamides

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, pyridine-3-carboxamide moieties are found in various biologically active molecules and are recognized for their potential as enzyme inhibitors and therapeutic agents.[3][4] The target molecule, 1,2-dimethyl-4H-pyridine-3-carboxamide, represents a novel derivative within this class, offering a unique substitution pattern that warrants investigation for its potential pharmacological applications.

Part 1: Synthesis of 1,2-dimethyl-4H-pyridine-3-carboxamide

A plausible and efficient synthetic route for 1,2-dimethyl-4H-pyridine-3-carboxamide is the Hantzsch pyridine synthesis, a classic multi-component reaction known for its reliability in constructing dihydropyridine and pyridine rings.[1][5] This one-pot condensation reaction involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[6] For the synthesis of our target molecule, a variation of the Hantzsch reaction will be employed, followed by an amidation step.

Proposed Synthetic Pathway

The synthesis is proposed as a two-step process:

-

Hantzsch Dihydropyridine Synthesis: Reaction of acetaldehyde, ethyl acetoacetate, and a nitrogen donor (e.g., ammonium acetate) to form the 1,4-dihydropyridine intermediate.

-

Oxidation and Amidation: Subsequent oxidation of the dihydropyridine ring to the aromatic pyridine, followed by amidation of the ester group to yield the final carboxamide product.

Experimental Protocol:

Step 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (Hantzsch Ester)

-

To a 100 mL round-bottom flask, add acetaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).[1]

-

Add 20 mL of ethanol to the flask and equip it with a magnetic stir bar and a reflux condenser.[1]

-

Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane eluent system. The reaction is typically complete within 4-6 hours.[1]

-

Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.[1]

-

Dissolve the residue in ethyl acetate (30 mL) and wash successively with water (2 x 20 mL) and brine (20 mL).[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 1,4-dihydropyridine product.[1]

Step 2: Oxidation and Amidation

-

The isolated 1,4-dihydropyridine intermediate is then oxidized to the corresponding pyridine derivative. A common oxidant for this transformation is nitric acid or potassium ferrocyanide.[6]

-

Following oxidation, the ester group at the 3-position is converted to a carboxamide. This can be achieved by heating the ester with aqueous or alcoholic ammonia in a sealed tube.

Part 2: Characterization of 1,2-dimethyl-4H-pyridine-3-carboxamide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Data for Analogous Structures:

| Spectroscopic Technique | Characteristic Peaks/Signals for Dimethylpyridine-3-carboxamide Derivatives | Reference |

| FT-IR (cm⁻¹) | ~3200 (N-H stretch, amide), ~1660 (C=O stretch, amide), ~1600 (C=C stretch, aromatic) | [3] |

| ¹H NMR (ppm) | δ 8.5-9.0 (s, 1H, amide NH), δ 7.0-8.5 (m, aromatic protons), δ 2.0-3.0 (s, 6H, two CH₃ groups) | [3] |

| ¹³C NMR (ppm) | δ ~167 (C=O, amide), δ 120-160 (aromatic carbons), δ ~20-25 (CH₃ carbons) | |

| Mass Spectrometry (m/z) | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | [3] |

Detailed Characterization Protocols:

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the FT-IR spectrum of the purified product as a solid (KBr pellet) or a thin film.

-

Identify the characteristic absorption bands for the amide N-H and C=O stretching vibrations, as well as the aromatic C-H and C=C stretching vibrations.[3] The presence of a broad peak around 3200 cm⁻¹ and a strong absorption around 1660 cm⁻¹ would be indicative of the carboxamide group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, expect to observe distinct singlets for the two methyl groups and signals in the aromatic region for the pyridine ring protons. The amide proton should appear as a broad singlet at a downfield chemical shift.[3][7]

-

The ¹³C NMR spectrum should show a signal for the amide carbonyl carbon around 167 ppm, along with signals for the aromatic carbons and the two methyl carbons.[3]

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HR-MS) to confirm the molecular formula.

-

The mass spectrum should display a molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of 1,2-dimethyl-4H-pyridine-3-carboxamide.[3]

Part 3: Potential Applications in Drug Development

Pyridine carboxamide derivatives have shown significant promise in various therapeutic areas. The structural features of 1,2-dimethyl-4H-pyridine-3-carboxamide suggest it could be a candidate for screening in several biological assays.

-

Anticancer Activity: A series of dimethylpyridine-3-carboxamide derivatives have been designed and synthesized as potential inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in tumor progression.[3][8] These compounds have also demonstrated cytotoxic activity against cancer cell lines.[3][8]

-

Antimicrobial Properties: Pyridine derivatives are known to possess antibacterial and antifungal properties.[1][4] The novel substitution pattern of the target compound could lead to efficacy against various pathogens.

-

Enzyme Inhibition: The specific arrangement of functional groups may allow for targeted inhibition of various enzymes, a common mechanism of action for many pharmaceuticals.[1]

Further structure-activity relationship (SAR) studies, building upon this core scaffold, could lead to the development of potent and selective therapeutic agents.

Conclusion

This technical guide outlines a robust and scientifically sound approach for the synthesis and characterization of 1,2-dimethyl-4H-pyridine-3-carboxamide. By leveraging the well-established Hantzsch pyridine synthesis and standard analytical techniques, researchers can confidently prepare and validate this novel compound. The potential biological activities of this molecule, inferred from related structures, make it an intriguing candidate for further investigation in drug discovery and development programs.

References

- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. (n.d.).

- Hantzsch pyridine synthesis - Wikipedia. (n.d.).

- Application Notes and Protocols: Hantzsch Pyridine Synthesis with Ethyl 2,4-dioxopentanoate - Benchchem. (n.d.).

- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.).

- Synthesis of pyridine carboxamide and carbothioamide (1–12). - ResearchGate. (n.d.).

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC. (2025, December 5).

- Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (2024, October 29).

- Synthesis of Multifunctionalized 2,3-Dihydro-4-pyridones and 4-Pyridones via the Reaction of Carbamoylated Enaminones with Aldehydes | Request PDF - ResearchGate. (2025, August 6).

- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC. (n.d.).

- Stereoselective Synthesis of Substituted 5,6-Dihydro-2(1H)-pyridinones - Combinatorial Chemistry Review. (2020, March 10).

- Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed. (n.d.).

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - MDPI. (2025, December 5).

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC. (2024, May 15).

- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF - ResearchGate. (2025, August 6).

- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society (ijrcs). (n.d.).

- 1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (n.d.).

- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline. (n.d.).

- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC. (n.d.).

- Self-assembled transition metal dithiocarbamates of pyridine-3-carboxamide: synthesis, spectral characterization, thermal and biological studies - New Journal of Chemistry (RSC Publishing). (n.d.).

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. (2012, September 11).

- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - MDPI. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity | MDPI [mdpi.com]

An In-Depth Technical Guide to FT-IR Spectroscopy of Novel Pyridine-3-Carboxamide Compounds

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the pyridine-3-carboxamide scaffold stands as a cornerstone for creating novel therapeutics. Its derivatives have shown remarkable versatility and potential in targeting a wide array of diseases.[1][2][3] The journey from synthesis to a viable clinical candidate, however, is one of rigorous validation and characterization. At each step, we must answer a fundamental question: "Have we made the molecule we intended to make, and is it pure?"

Fourier-Transform Infrared (FT-IR) spectroscopy emerges as an indispensable first-line analytical technique in this process. It is a powerful, rapid, and non-destructive method that provides a unique molecular "fingerprint," revealing the presence and environment of key functional groups.[4][5] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of procedures. It aims to provide the causal reasoning behind experimental choices, empowering you to not only acquire high-quality data but also to interpret it with confidence and authority.

Part 1: The Vibrational Language of Molecules: Core FT-IR Principles

At its heart, FT-IR spectroscopy is the study of how molecules interact with infrared light.[6] Every covalent bond within a molecule is not static; it is in a constant state of vibration, undergoing stretching, bending, and scissoring motions at specific, quantized frequencies. When infrared radiation is passed through a sample, its energy is absorbed at frequencies that match these natural vibrational frequencies, promoting the molecule to a higher vibrational energy state.[6][7]

An FT-IR spectrometer measures this absorption. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which is inversely proportional to wavelength.[4] This spectrum provides a detailed profile of the molecule's functional groups, as different types of bonds (e.g., C=O, N-H, C=C) absorb infrared radiation at characteristic wavenumbers.[8]

Modern FT-IR instruments have largely replaced older dispersive techniques due to significant advantages in speed (acquiring a full spectrum in seconds), sensitivity (higher signal-to-noise ratio), and precision.[6]

The Rise of ATR: A Paradigm Shift in Sampling

For solid powder samples, such as newly synthesized pyridine-3-carboxamide compounds, Attenuated Total Reflectance (ATR) has become the dominant sampling technique.[9][10] ATR works by placing the sample in direct contact with a high-refractive-index crystal, typically diamond. An infrared beam is passed through the crystal at an angle greater than the critical angle, causing it to reflect internally.[11][12] This reflection creates a transient, non-propagating "evanescent wave" that penetrates a few microns into the sample at the point of contact.[9][11] The sample absorbs energy from this evanescent wave at its characteristic frequencies, and the attenuated IR beam is then directed to the detector.

The primary advantage of ATR is the near-elimination of sample preparation.[10][13] This not only saves significant time but also removes major sources of error associated with traditional methods like KBr pellets.

Part 2: From Powder to Spectrum: A Self-Validating Experimental Protocol

Trustworthy data begins with a robust and well-understood methodology. The following protocols are designed to ensure reproducibility and accuracy.

Protocol 1: Solid-State Analysis via ATR-FTIR (Preferred Method)

This method is ideal for the routine analysis of solid pyridine-3-carboxamide powders due to its speed and simplicity.

Causality: The quality of an ATR spectrum is directly dependent on the intimate contact between the sample and the ATR crystal.[14] Insufficient contact results in weak signal intensity and a distorted, unreliable spectrum.

Step-by-Step Methodology:

-

Background Acquisition: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol or ethanol to wipe the crystal and allow it to fully evaporate. Acquire a background spectrum of the clean, empty crystal. This step is critical as it references the instrument and ambient conditions (like atmospheric water and CO₂), which are then subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the pyridine-3-carboxamide powder (typically just a few milligrams) directly onto the center of the ATR crystal.[15]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures optimal contact between the powder and the crystal surface.[14] The pressure should be sufficient to create a good interface without physically damaging the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure clamp, and thoroughly clean the sample powder from the crystal surface using a soft wipe and an appropriate solvent.

Protocol 2: The KBr Pellet Transmission Method (Traditional Approach)

While largely superseded by ATR, this technique is still used in some applications and is required by certain pharmacopeial methods.[16]

Causality: This method relies on the principle that potassium bromide (KBr) is transparent to infrared radiation in the mid-IR region.[10] The sample must be ground to a particle size smaller than the wavelength of the IR light to minimize light scattering (the Christiansen effect), which can cause significant band distortion.[17] Moisture must be rigorously excluded, as it will introduce a very broad O-H absorption band that can obscure important spectral features.

Step-by-Step Methodology:

-

Sample Preparation: Add approximately 1-2 mg of the pyridine-3-carboxamide sample to about 100-200 mg of dry, IR-grade KBr powder in an agate mortar.[14]

-

Grinding: Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained.[17] This step is crucial for obtaining sharp, well-defined peaks.

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[14] An opaque or cloudy pellet indicates poor grinding, excess moisture, or insufficient pressure.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum, ensuring the beam path is clear.

Experimental Workflow Visualization

The logical flow for acquiring a high-quality ATR-FTIR spectrum is a self-validating system.

Caption: Key Functional Groups in a Generic Pyridine-3-Carboxamide.

A logical approach to interpretation is to first examine the Functional Group Region (4000-1500 cm⁻¹) to identify characteristic stretches, and then use the Fingerprint Region (<1500 cm⁻¹) to confirm the overall structure. [8]

Characteristic Vibrational Frequencies

The table below summarizes the expected absorption bands for a typical novel pyridine-3-carboxamide compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Notes |

| Amide | N-H Stretch | ~3300 | Medium-Strong, single peak for secondary amides. Often broadened due to hydrogen bonding. [18][19] |

| Amide I (C=O Stretch) | 1680 - 1630 | Very Strong & Sharp. This is a primary, highly reliable band for amides. Its position is lowered by conjugation. [19][20][21] | |

| Amide II (N-H bend + C-N stretch) | 1570 - 1515 | Strong to Medium. A complex, mixed vibration characteristic of secondary amides in the solid state. [20][21] | |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak, sharp peaks appearing just above the aliphatic C-H region. [18] |

| C=C and C=N Ring Stretches | 1600 - 1400 | Medium to Strong, multiple sharp bands. Pyridine exhibits several characteristic ring stretching modes in this region. [22][23] | |

| Alkyl (if present) | C-H Stretch | 3000 - 2850 | Medium to Strong. Absorptions from any alkyl substituents on the molecule. |

| Fingerprint Region | C-H Bends, C-C Stretches, Ring Deformations | < 1500 | Complex pattern of multiple peaks. Unique to the specific molecule and highly sensitive to subtle structural changes. [8][24] |

Detailed Interpretation Insights

-

The Amide I Band: The Cornerstone of Identification: The Amide I band, arising primarily from the C=O stretching vibration, is arguably the most diagnostic peak in the spectrum. [7][20]For pyridine-3-carboxamides, its position between 1680-1630 cm⁻¹ is a clear indicator of a conjugated amide system. [19]Its high intensity makes it an excellent marker for confirming the presence of the amide linkage.

-

N-H Stretch and Hydrogen Bonding: In the solid state, pyridine-3-carboxamide molecules are likely to engage in intermolecular hydrogen bonding (N-H···O=C). This interaction weakens the N-H bond, causing its stretching frequency to shift to a lower wavenumber (e.g., ~3300 cm⁻¹) and the peak to become broader compared to a non-hydrogen-bonded N-H group.

-

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of sharp absorptions between 1600 cm⁻¹ and 1400 cm⁻¹, corresponding to the stretching of C=C and C=N bonds within the aromatic system. [22]The exact positions and relative intensities of these bands are influenced by the substitution pattern on the ring.

-

The Fingerprint Region: Confirming Identity: While the functional group region tells you what groups are present, the fingerprint region confirms the identity of the entire molecule. The complex pattern of peaks below 1500 cm⁻¹ is a result of intricate bending and skeletal vibrations. An exact match of this region between a synthesized compound and a reference standard provides very strong evidence of structural identity.

Part 4: Advanced Applications in Pharmaceutical Development

Beyond simple identification, FT-IR spectroscopy is a powerful tool for addressing more complex challenges in drug development.

-

Polymorph and Salt Form Screening: Active Pharmaceutical Ingredients (APIs) can often exist in multiple crystalline forms, known as polymorphs, which can have different physical properties (e.g., solubility, stability). These different crystal lattice arrangements result in subtle but distinct differences in their FT-IR spectra, especially in the fingerprint region. [25]FT-IR is therefore a rapid and effective method for identifying and differentiating between polymorphs, a critical step in pharmaceutical formulation.

-

Quantitative Analysis: While primarily a qualitative technique, FT-IR can be adapted for quantitative analysis. [5]By creating a calibration curve using standards of known concentration, it is possible to determine the concentration of an analyte in a mixture, such as quantifying an API in a formulated tablet or measuring the level of an impurity. [26][27]Such methods must be properly validated according to regulatory guidelines (e.g., ICH Q2). [27]

-

Monitoring Chemical Stability and Degradation: FT-IR can be employed in stability studies to monitor for chemical degradation. [24]The appearance of new peaks (e.g., a broad O-H stretch from hydrolysis) or the disappearance of characteristic peaks (e.g., the Amide I band) can indicate that the drug substance is degrading under stress conditions like heat, humidity, or pH changes. [24]

Conclusion

FT-IR spectroscopy is a foundational analytical technique in the arsenal of the pharmaceutical scientist. For researchers working with novel pyridine-3-carboxamide compounds, it offers an unparalleled combination of speed, simplicity, and structural insight. By understanding the principles behind the technique, adhering to robust experimental protocols, and applying a systematic approach to spectral interpretation, FT-IR provides a reliable and self-validating system for confirming molecular identity, assessing purity, and investigating the solid-state properties of these vital therapeutic candidates. Its role extends from the initial confirmation of a successful synthesis to the final quality control of a finished pharmaceutical product, making it an essential tool throughout the drug development lifecycle.

References

- University of the West Indies, Mona. (n.d.). Sample preparation for FT-IR.

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- OLCreate. (2021, October 15). Biochemical characterisation of collagen. Collagen structure by FT-IR and CD.

- Mohammed, Y. H. I., Shamkh, I. M., et al. (2024, May 15).

- ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- ResearchGate. (2011, February). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- International Journal of Engineering and Science Invention (IJESI). (n.d.). Qualitative analysis of aramide polymers by FT-IR spectroscopy.

- Nazarbayev University Repository. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective.

- bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies.

- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.

- RSC Publishing. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective.

- ResearchGate. (n.d.). Normalized amide I and amide II FTIR spectral absorptions of different forms of B-crystallin.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Metaltech Services Limited (MSL). (2011, March 15). A guide to the history and practice of ATR FTIR (Attenuated total reflection Fourier Transform Infrared) spectroscopy.

- AIP Publishing. (n.d.). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors.

- Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.

- RSC Publishing. (n.d.). Self-assembled transition metal dithiocarbamates of pyridine-3-carboxamide: synthesis, spectral characterization, thermal and biological studies.

- NIH National Center for Biotechnology Information. (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.

- American Pharmaceutical Review. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs.

- ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF.

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.

- Taylor & Francis Online. (2023, October 23). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.

- MDPI. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile.

- Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.

- Spiral, Imperial College London. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins.

- ACS Publications. (2019, February 21). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents.

- NIH National Center for Biotechnology Information. (2025, October 3). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.

- Preprints.org. (2024, June 10). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).

- Research Journal of Pharmacy and Technology. (2020, August 31). FTIR INTERPRETATION OF DRUGS.

- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

- Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.

- The Analytical Scientist. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.

- ResearchGate. (n.d.). FTIR spectra of synthesized aromatic amides (I, II, III and IV).

- SlideShare. (n.d.). The features of IR spectrum.

- Asian Journal of Research in Chemistry. (n.d.). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. Retrieved from Asian Journal of Research in Chemistry.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Impactfactor.org. (2024, July 15). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form.

- NIH National Center for Biotechnology Information. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules.

- British Columbia Centre on Substance Use. (n.d.). A field assessment of Fourier Transform Infrared (FTIR) Spectroscopy and fentanyl immunoassay strips as point-of-care drug checking technologies.

- ResearchGate. (2025, August 9). (PDF) Development and Validation of Novel FTIR Method for Quantitative Estimation of Silodosin in Bulk and Pharmaceutical Dosage Forms.

- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. cmro.in [cmro.in]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. msl-ltd.com [msl-ltd.com]

- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 13. youtube.com [youtube.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. agilent.com [agilent.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 21. ijesi.org [ijesi.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.aip.org [pubs.aip.org]

- 24. rjpn.org [rjpn.org]

- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 26. ajrconline.org [ajrconline.org]

- 27. impactfactor.org [impactfactor.org]

Potential Therapeutic Targets of 1,2-dimethyl-4H-pyridine-3-carboxamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridone scaffold and its derivatives, such as 1,2-dimethyl-4H-pyridine-3-carboxamide, represent a privileged class of heterocyclic compounds in medicinal chemistry.[1] Their inherent structural versatility allows for a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide synthesizes the current understanding of the potential therapeutic targets of compounds bearing the pyridine-3-carboxamide core, with a particular focus on dimethylated derivatives. By examining the established mechanisms of action of structurally similar molecules, we can elucidate high-probability targets for 1,2-dimethyl-4H-pyridine-3-carboxamide and outline robust experimental workflows for their validation. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction: The Therapeutic Promise of the Pyridine-3-Carboxamide Scaffold

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and FDA-approved pharmaceuticals.[4][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for other chemical groups, makes it a highly attractive scaffold in drug design.[1] The carboxamide moiety further enhances the drug-like properties of these molecules, contributing to their ability to form key interactions with biological targets.[6]

Derivatives of pyridine-3-carboxamide have demonstrated a wide array of biological activities, underscoring their potential to modulate various physiological and pathological processes.[6] The addition of methyl groups to the pyridine ring, as in 1,2-dimethyl-4H-pyridine-3-carboxamide, can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

This guide will delve into the most probable therapeutic targets of 1,2-dimethyl-4H-pyridine-3-carboxamide based on the established activities of related compounds. We will explore the signaling pathways involved and provide detailed protocols for target identification and validation.

Potential Therapeutic Targets and Mechanisms of Action

Based on the literature for structurally related pyridine and pyridone carboxamides, several key classes of proteins emerge as potential therapeutic targets for 1,2-dimethyl-4H-pyridine-3-carboxamide.

Protein Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival.[2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] The pyridine scaffold is a well-established hinge-binding motif for many kinase inhibitors.[3]

-

Potential Target: Receptor Tyrosine Kinases (e.g., c-Met). The c-Met receptor tyrosine kinase is a key driver of oncogenesis and tumor progression, and its dysregulation is linked to therapeutic resistance.[7] Pyridine-3-carboxamide derivatives have been identified as potential type II c-Met inhibitors.[7]

Caption: Potential inhibition of the c-Met signaling pathway.

Apoptosis Induction: Targeting Cell Death Pathways

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[1] Pyridone derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of effector caspases like caspase-3.[1]

-

Potential Target: Caspase-3. This executioner caspase is a central player in the apoptotic cascade. Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis.

Caption: Workflow for assessing Caspase-3 activity.

Extracellular Matrix Remodeling: Inhibition of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes responsible for the degradation of extracellular matrix components.[8] Overexpression of certain MMPs, such as MMP-13 (collagenase-3), is associated with diseases like osteoarthritis and cancer metastasis.[9] Dimethylpyridine-3-carboxamide derivatives have been designed as selective, non-zinc chelating inhibitors of MMP-13.[8]

-

Potential Target: Matrix Metalloproteinase-13 (MMP-13). This enzyme is a key player in tissue remodeling and its inhibition can prevent pathological tissue degradation.

Caption: Rationale for selective MMP-13 inhibition.

Fungal Respiration: Targeting Succinate Dehydrogenase

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH can disrupt fungal respiration, making it a valuable target for antifungal agents.[10] Pyridine carboxamide derivatives have been identified as potential SDH inhibitors with antifungal activity.[10]

-

Potential Target: Fungal Succinate Dehydrogenase (SDH). This enzyme is essential for fungal metabolism and survival.

Experimental Protocols for Target Validation

The following protocols provide a framework for validating the potential therapeutic targets of 1,2-dimethyl-4H-pyridine-3-carboxamide.

Kinase Inhibition Assay (e.g., c-Met)

Objective: To determine the in vitro inhibitory activity of 1,2-dimethyl-4H-pyridine-3-carboxamide against a specific protein kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human c-Met kinase (or other kinase of interest)

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

1,2-dimethyl-4H-pyridine-3-carboxamide (test compound)

-

Positive control inhibitor (e.g., BMS-777607 for c-Met)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of 1,2-dimethyl-4H-pyridine-3-carboxamide in DMSO.

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control, a negative control (DMSO vehicle), and a no-enzyme control.

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Proliferation Assay

Objective: To assess the effect of 1,2-dimethyl-4H-pyridine-3-carboxamide on the proliferation of cancer cells.

Methodology:

-

Cell Culture:

-

Culture cancer cell lines (e.g., NCI-H1993, HCT-116 for c-Met studies) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 1,2-dimethyl-4H-pyridine-3-carboxamide for 72 hours.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Determine the percentage of cell viability relative to the vehicle-treated control.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

-

Quantitative Data Summary

While specific data for 1,2-dimethyl-4H-pyridine-3-carboxamide is not yet publicly available, the following table presents representative inhibitory concentrations for related pyridine carboxamide derivatives against their respective targets, as found in the literature.

| Compound Class | Target | Assay Type | Reported IC₅₀ / MIC |

| Pyridine Carboxamide Derivative | Botrytis cinerea SDH | Enzymatic Inhibition | 5.6 mg/L[10] |

| Dimethylpyridine-3-carboxamide | MMP-13 | Enzymatic Inhibition | 3-10 µM (in cancer cell lines)[8] |

| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | Whole-cell (MIC₉₀) | ≤1 µM[11] |

| N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide | c-Met | Cellular Assay | Potent suppression[7] |

Conclusion and Future Directions

The 1,2-dimethyl-4H-pyridine-3-carboxamide scaffold holds significant promise for the development of novel therapeutics. Based on the extensive research into related compounds, key potential targets include protein kinases (such as c-Met), caspases, matrix metalloproteinases, and fungal succinate dehydrogenase. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of these potential targets.

Future research should focus on the synthesis and biological evaluation of 1,2-dimethyl-4H-pyridine-3-carboxamide to confirm its activity against these predicted targets. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this compound. Furthermore, in vivo studies in relevant animal models will be necessary to assess its therapeutic efficacy and pharmacokinetic properties. The continued exploration of this versatile chemical scaffold is likely to yield novel drug candidates for a range of diseases.

References

- The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFunjK_jGJv-WW5xQYfI100Tu58snuypY33IZGcOuFi1NcmPlBv7dOaciIYQ_9CgzLfnwNgSKBhfcRZqhywvmog0cxa_PyA3wHg9-rZSxS2ROnK918cLvkWLkta2BJioOMJZOamtCndXdwiAFuqR5wbAKWtwN0NbHg3Sgg0jIoQH9Rb3r86lOW2sae1YExiuPKTEhL-D71OHu-7Kh4iz_3xek3IUsQ3zbnQylIuiqcAt8R5tTmMyvGStvYAVG3eUMKcdyFQhN087QXWQ==]

- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4okv80HfukVKLArB2Jj7XBhuxSN-ykQizMpVwyIR7gDy2rgXY4i65z0xbKsAiFtRq6b6wbAnzKOxJPVcZIYwkW34LPbD0mwZpJ_Ba8QhMDvj0JT5x3jRDXWa-KGOptYv9lB_IDEQIxkI4Dw==]

- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd6app9URsrdiKiOVaJOrB1mKtE_tgs0n58XyFKbiIrHEEHTUg_mD3MXEjlQgCKPN8z_MBH_daM4CYel9zdK9qC7CCArFB8AQWYYSgW0y9S_guJDA97JP6RU3kY9GCxPJFtinMRwfOpumVHQb6cIonYQfLgMhbXk0mF2evPgc3jB_tWzf3OBOAUcFvX9HgXlM=]

- Therapeutic effect of pyridine derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSNKUuvLIgj9S_KRqLXsb9ZZVxh0BP5ZxHt4IWxXcAyySPdAXCOxAVYWqbdqiuw6BcSNKXWg1Kz89srRxvtuxXCTJCj4fkeC-0kY8nN-6KgWHUf7zFkyNHDADWzKHjBkwii49oPaefHCkDFlwvBU8s3VluQx7LwpHiwvc1rcTx4TtkngjqYFZns-q-wePt-Z0VNjNBBkpZ]

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO5I0_8mhoJVFkMHr-EIACkJPvZt3wkAqgFZfAahZg1zYm6H-T3IsP65T4rTf5fvY2ayyNmUX99hjYuNF0LRc5SEdE_seSHagzpay3qeXrviFcLYyiJ3FG_LZYeKE6Tlsx0Fj3FhD0KxwSQXfiSpNg-ShIX3KNX3Mxqw4bAJ6n3MFSrbLTQhaY2jA8zjNHDxP2s1Y1gX6EL5SCeUsExg==]

- Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPMh3B-PfahSA6ih5DS6yqqtAtcCrXLsTbwfHepMx6--x1Y9Ssre5rE4E2vq3HAymgoNVzO_xPK98zgiYra3Bu-9BCpnmwk_b2InC5Zn4DoP4DLxBqdkCYcafHusXBil0L9NXZp-Hf-qNxdzE=]

- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmxs5Du-Aqi3VEFi02QIVIh2HDoWA2dW4FS1OqPmPCVrt-PHKLsgmnciClnjnbhkKPMbTabgF4LS-ndvQ23-lIMPg3Ao6NwgFHn0xCn4-eQvHISUqm4fxN3R6ywTQJlcg1UuZjfJKGCWP9tw1FzWtPuYfn8BHTlUMpkRPilkVf6Bk6H903-SzAQ9XNcneFCbKs6maz52pRI0t7AXapGZ483vAr4Od4qqVaHO_BYm4IbimUvYJztvzJEmPfQjrf2JzpR81neI2YmWjEp1UON4ri4OiRjhnAV3XBuFKE]

- (PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJiNflfnuAr2VNmAkNfSFZbofrOMcbgamiE3wr_gPudWMoko4SCmAkpHU30XZHGheZXGHZbJTEvQIR3Pls3zf4UFWn6kFVhzaDZVn7uVNKHZUcYl7g8VZf0KrASIAi9r52Uah7NhDr8F8K-7bCZJwW8lGlk9xJcyFzwMr33wIVXAgAo1aRic1LkpipldH8guI2vNgw-i2ewkR2PnW_oQmxsH5ScMk2f6LWXN5nNKF50wFPqsk196csIC4aA5_ct85Cvzer1GZQm4Fvu40s7mpjJZGHRGwZTuCJ9uZ209CW]

- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [URL: https://vertexaisearch.cloud.google.

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_oxUW-kKqEw9LC6DHDSuNl43YoY_30_umxDzL7toH_cQ9RG4C3How6rXll_g3eQV2wouikw5vcIhHDEj8MZuDN150cyNEr1-NxU85AfqzlFfDsYfFlfqsJ6WUA_To4jTETqdXwQaQT6l92XE=]

- Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFun48fdQvWZYdXQt-wmFgMu2SuF8yFwCvzhUVF9MK1uAtMZOYsJjlwZgUPlBi1rdpBm2i0onFh6f9ex8mPhe25vCdpmbdOi1xAGhDqISEle8xcrqcKgey2aG-B6RzxM0nuUUY=]

- New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTm1AfHW6Zjdu_bHb6kDriC4VFvr8O5W4Z26nodLBGiMtHPksLpls1_pw7OfzsBdOME4-P5xNsdnlBS_GMNl866jLiQQHe009bFP8vayUru9jMbizuSBXbl18VjOzYh0cP43Q=]

- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmxXEMKBCnVh822aGAJ4nZ9dNovzFV4DDMxZB9a3XdpTiEhyOF9fLFMbuAm_VtVgcRBvcKN92-Uj0hAUx9nbbR5bsX3OOzmBuRUyvp8KAyCsocJaADF1Mrt6QNwtYo7RGq0AmTMk8BJYn2LA==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Characterization of 1-Methyl-4-Pyridone-3-Carboxamide: A Predictive Guide to Physicochemical, Pharmacokinetic, and Toxicological Properties

Abstract

The imperative to de-risk drug candidates early in the discovery pipeline has catalyzed the adoption of robust in silico methodologies. These computational approaches offer a rapid, cost-effective, and ethically sound means of predicting a molecule's behavior before its synthesis.[1] This technical guide provides an in-depth, protocol-driven framework for the computational characterization of 1-Methyl-4-Pyridone-3-Carboxamide (also known as 1,2-dimethyl-4H-pyridine-3-carboxamide, CAS: 769-49-3), a heterocyclic compound representative of a scaffold with broad biological relevance.[2] We will delineate the theoretical underpinnings and practical workflows for predicting its foundational physicochemical properties, its pharmacokinetic (ADME) profile, and its potential toxicological liabilities. The objective is to equip researchers, chemists, and drug development professionals with a validated, logical system for generating a comprehensive, predictive data package, thereby enabling more informed decision-making in early-stage drug discovery.[3][4]

Part 1: Prediction of Foundational Physicochemical Properties

The physicochemical nature of a compound governs its interaction with biological systems, influencing everything from solubility in aqueous media to its ability to cross cellular membranes.[5] Therefore, an accurate early assessment of properties such as lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) is a non-negotiable first step in evaluating a compound's drug-like potential.[6][7]

Causality and Experimental Choice

We employ a consensus modeling approach, integrating predictions from multiple algorithms to mitigate the biases inherent in any single method. Fragment-based methods, like that used in ALOGPS, are effective for calculating logP by summing the contributions of molecular fragments.[8] For pKa, which is critical for understanding a compound's charge state at physiological pH, models trained on large, diverse datasets are essential for accuracy.[9] These properties collectively inform the Lipinski's "Rule of Five," a foundational guideline for assessing oral bioavailability.[10]

Experimental Protocol 1: Physicochemical Property Prediction

-

Obtain Canonical Structure Representation: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule. For 1-Methyl-4-Pyridone-3-Carboxamide, this is CN1C=CC(=O)C(=C1)C(=O)N.

-

Select Predictive Platforms: Utilize a combination of well-regarded, freely accessible platforms to generate a consensus view. Recommended tools include the Virtual Computational Chemistry Laboratory's ALOGPS 2.1 for logP and logS[8] and the SwissADME web tool, which provides a suite of property predictions.

-

Execute Predictions:

-

Navigate to the ALOGPS 2.1 server (vcclab.org). Input the SMILES string and execute the prediction for 1-octanol/water partition coefficient (logP) and aqueous solubility (logS).

-

Navigate to the SwissADME web server (swissadme.ch). Input the SMILES string and run the analysis. Extract the consensus logP, ESOL-predicted solubility (logS), and pKa values.

-

-

Data Collation and Validation: Consolidate the predicted values into a summary table. Cross-reference these computational predictions with any available data from chemical databases like PubChem or FooDB to establish a confidence interval.[11][12]

Visualization: Physicochemical Prediction Workflow

Caption: Workflow for predicting core physicochemical properties from a SMILES input.

Data Summary Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source | Interpretation & Significance |

| Molecular Weight | 152.15 g/mol | PubChem[11] | Complies with Lipinski's Rule of Five (<500 Da), favorable for absorption. |

| logP (Lipophilicity) | -1.0 to -0.56 | ALOGPS, ChemAxon[12] | Indicates high hydrophilicity. May challenge passive membrane permeability but suggests good aqueous solubility. |

| logS (Solubility) | -0.12 | ALOGPS[12] | Predicts high aqueous solubility, which is advantageous for formulation and administration. |

| pKa (Strongest Basic) | 0.39 | ChemAxon[12] | Very weak basicity; the molecule will be predominantly neutral at physiological pH (7.4), which can aid membrane crossing. |

| Polar Surface Area | 63.4 Ų | ChemAxon[12] | Well within the desirable range (<140 Ų) for good cell permeability and oral bioavailability. |

Part 2: In Silico Pharmacokinetic (ADME) Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount for predicting its in vivo efficacy and duration of action.[10] Computational ADME models are trained on vast datasets of experimental results to correlate chemical structures with pharmacokinetic behaviors.[13][14]

Causality and Experimental Choice

The ADME profile is a multi-parameter assessment. For absorption , we evaluate predictors for Human Intestinal Absorption (HIA) and Caco-2 permeability, which model the gut wall.[14] For distribution , Blood-Brain Barrier (BBB) penetration is a key parameter for CNS-targeted drugs, while Plasma Protein Binding (PPB) affects the free concentration of the drug available to act on its target.[15] For metabolism , we focus on predicting interactions with Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs.[16][17] Predicting which CYP isozymes a compound might inhibit is crucial for avoiding drug-drug interactions.[17]

Experimental Protocol 2: ADME Profile Prediction

-

Input Structure: Use the canonical SMILES string CN1C=CC(=O)C(=C1)C(=O)N.

-

Select Predictive Platform: The SwissADME web server provides a robust, integrated platform for predicting a wide range of ADME properties.

-

Execute Prediction: Input the SMILES string into SwissADME and execute the analysis.

-

Data Extraction and Interpretation:

-

Pharmacokinetics Section: Record the predictions for GI absorption and BBB permeation.

-

Drug-Likeness Section: Note the compliance with various drug-likeness rules (e.g., Lipinski, Ghose, Veber).

-

Medicinal Chemistry Section: Record the status as a P-glycoprotein (P-gp) substrate. P-gp is a key efflux transporter that can limit drug absorption.[7]

-

Cytochrome P450 Inhibition: Record the predicted inhibitory activity against the main CYP isozymes (1A2, 2C19, 2C9, 2D6, 3A4).

-

Data Summary Table 2: Predicted ADME Profile

| ADME Parameter | Prediction | Method/Source | Implication for Drug Development |

| GI Absorption | High | SwissADME (BOILED-Egg Model) | The molecule is likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeation | No | SwissADME (BOILED-Egg Model) | Unlikely to cross the blood-brain barrier, suggesting a low potential for CNS side effects unless it is a CNS target. |

| P-gp Substrate | No | SwissADME | Not predicted to be a substrate of the P-gp efflux pump, which is favorable for intestinal absorption and retention. |

| CYP1A2 Inhibitor | No | SwissADME | Low risk of drug-drug interactions with substrates of CYP1A2. |

| CYP2C19 Inhibitor | No | SwissADME | Low risk of drug-drug interactions with substrates of CYP2C19. |

| CYP2C9 Inhibitor | No | SwissADME | Low risk of drug-drug interactions with substrates of CYP2C9. |

| CYP2D6 Inhibitor | No | SwissADME | Low risk of drug-drug interactions with substrates of CYP2D6. |

| CYP3A4 Inhibitor | No | SwissADME | Low risk of drug-drug interactions with substrates of CYP3A4, the most common drug-metabolizing enzyme. |

Part 3: Computational Toxicology (Tox) Assessment

Identifying potential toxicological liabilities at the earliest possible stage is a primary goal of in silico modeling, preventing the costly failure of compounds in later preclinical or clinical stages.[1][18] These methods range from identifying specific chemical fragments associated with toxicity (structural alerts) to complex machine learning models trained on extensive toxicological data.[19][20]

Causality and Experimental Choice

Our approach is two-pronged. First, we screen for structural alerts (SAs) , which are well-characterized molecular substructures known to be involved in toxic mechanisms.[21] This provides a rapid, knowledge-based assessment. Second, we utilize predictive Quantitative Structure-Activity Relationship (QSAR) models. QSAR models mathematically correlate molecular descriptors with toxicological endpoints like mutagenicity or cardiotoxicity (hERG blockage).[19] This dual approach provides both a qualitative (rule-based) and quantitative (statistical model-based) risk assessment.

Experimental Protocol 3: Toxicity Profile Prediction

-

Input Structure: Use the canonical SMILES string CN1C=CC(=O)C(=C1)C(=O)N.

-

Select Predictive Platforms:

-

Structural Alerts: Utilize a platform like the OECD QSAR Toolbox or online servers that screen for alerts (e.g., Brenk, PAINS). SwissADME includes some of these.

-

Endpoint Prediction: Use a dedicated server for toxicity prediction, such as ProTox-II or similar platforms that provide models for specific endpoints like hepatotoxicity and mutagenicity.

-

-

Execute Predictions:

-

Submit the SMILES to the SwissADME server and check the "Medicinal Chemistry" section for Brenk and PAINS alerts.

-

Submit the SMILES to the ProTox-II server. Run the prediction for key endpoints including Oral Toxicity (LD50), Hepatotoxicity, and Mutagenicity.

-

-

Analyze and Consolidate: Review the outputs for any structural flags. Record the predicted toxicity class, LD50 value, and the probabilities for specific organ toxicities. Interpret the results within the context of the models' applicability domains.

Visualization: Toxicity Prediction Logic

Caption: Tiered logic for in silico toxicity assessment.

Data Summary Table 3: Predicted Toxicological Profile

| Toxicity Endpoint | Prediction | Method/Source | Interpretation |

| Structural Alerts | No PAINS or Brenk alerts | SwissADME | The molecule does not contain common substructures associated with promiscuous binding or inherent reactivity/toxicity. |

| Mutagenicity | Inactive | ProTox-II | Predicted to be non-mutagenic in an Ames test model, a critical early safety checkpoint. |

| Hepatotoxicity | Inactive | ProTox-II | Low probability of causing liver damage, a common reason for drug failure. |

| Carcinogenicity | Inactive | ProTox-II | Predicted to be non-carcinogenic. |

| Acute Oral Toxicity | Class 4 (300 < LD50 <= 2000 mg/kg) | ProTox-II | Predicted to be harmful if swallowed, indicating moderate acute toxicity. Requires careful dose consideration. |

Holistic Synthesis and Conclusion

The composite in silico profile of 1-Methyl-4-Pyridone-3-Carboxamide suggests a molecule with several favorable drug-like characteristics. Its high predicted aqueous solubility and high gastrointestinal absorption, combined with a lack of P-gp substrate activity, point towards promising oral bioavailability.[7][14] The molecule is hydrophilic (low logP), which may limit passive diffusion across tight membrane barriers like the BBB, a potentially desirable trait for peripherally acting drugs.

Crucially, the predictive models indicate a low risk of interactions with major CYP450 enzymes, reducing the potential for drug-drug interactions.[16][17] From a safety perspective, the absence of structural alerts and negative predictions for mutagenicity and hepatotoxicity are highly encouraging.[19] The main flag is the predicted Class 4 acute oral toxicity, which warrants consideration but does not necessarily preclude further development.

References

-

Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: Wiley Interdisciplinary Reviews: Computational Molecular Science URL: [Link]

-

Title: In silico toxicology: Computational methods for the prediction of chemical toxicity (PDF) Source: ResearchGate URL: [Link]

-

Title: In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods Source: ACS Publications - Chemical Research in Toxicology URL: [Link]

-

Title: What is In Silico Toxicology? Source: News-Medical URL: [Link]

-

Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]

-

Title: In Silico Pharmaceutical Property Prediction Source: ACS Publications URL: [Link]

-

Title: In silico prediction of drug properties Source: PubMed URL: [Link]

-

Title: On-line Lipophilicity/Aqueous Solubility Calculation Software Source: Virtual Computational Chemistry Laboratory URL: [Link]

-

Title: A Guide to In Silico Drug Design Source: PMC - NCBI URL: [Link]

-

Title: Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties Source: ScienceDirect URL: [Link]

-

Title: In Silico Prediction of Drug Properties Source: Bentham Science Publishers URL: [Link]

-

Title: Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction Source: Oxford Academic - Briefings in Bioinformatics URL: [Link]

-

Title: Calculate Physicochemical Properties | PhysChem Suite Source: ACD/Labs URL: [Link]

-

Title: In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules Source: Rajarshi Shahu Mahavidyalaya (Autonomous), Latur URL: [Link]

-

Title: Computational Approaches in Preclinical Studies on Drug Discovery and Development Source: PMC - NCBI URL: [Link]

-

Title: Novel QSAR Models for Prediction of Reversible and Time-Dependent Inhibition of Cytochrome P450 Enzymes Source: Food and Drug Administration URL: [Link]

-

Title: Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds Source: CompuDrug URL: [Link]

-

Title: A Guide to In Silico Drug Design Source: ResearchGate URL: [Link]

-

Title: QSAR and QM/MM approaches applied to drug metabolism prediction Source: PubMed URL: [Link]

-

Title: Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes Source: Frontiers in Chemistry URL: [Link]

-

Title: Prediction of Drug-Like Properties Source: NCBI Bookshelf URL: [Link]

-

Title: MoKa - pKa modelling Source: Molecular Discovery URL: [Link]

-

Title: On-line Software Source: Virtual Computational Chemistry Laboratory URL: [Link]

-

Title: Computational Intelligence Methods for ADMET Prediction Source: ResearchGate URL: [Link]

-

Title: Which ADMET properties are important for me to predict? Source: Optibrium URL: [Link]

-

Title: Modern drug discovery process: An in silico approach Source: Academic Journals URL: [Link]

-

Title: Quantum QSAR for drug discovery Source: arXiv.org URL: [Link]

-

Title: Drug Discovery Tools and In Silico Techniques: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: How to build a better QSAR model Source: YouTube URL: [Link]

-

Title: A novel, two-step synthesis of 4-pyridone-3-carboxamides from 2-cyano-4-pyrones Source: ScienceDirect URL: [Link]

-

Title: 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0 Source: OECD Existing Chemicals Database URL: [Link]

-

Title: 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide Source: PubChem URL: [Link]

-

Title: N1-Methyl-4-pyridone-3-carboxamide Source: Wikipedia URL: [Link]

-

Title: Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) Source: FooDB URL: [Link]

-

Title: Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes Source: PMC - NCBI URL: [Link]

-

Title: Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation Source: ACS Publications - Chemical Research in Toxicology URL: [Link]

- Title: Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists Source: Google Patents URL

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press URL: [Link]

Sources

- 1. pozescaf.com [pozescaf.com]

- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. optibrium.com [optibrium.com]

- 8. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 9. MoKa - pKa modelling [moldiscovery.com]

- 10. bepls.com [bepls.com]

- 11. 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2 | CID 440810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) - FooDB [foodb.ca]

- 13. elearning.uniroma1.it [elearning.uniroma1.it]

- 14. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. Frontiers | Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes [frontiersin.org]

- 18. news-medical.net [news-medical.net]

- 19. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. academicjournals.org [academicjournals.org]

- 23. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Note: A Researcher's Guide to the Multi-Step Synthesis of Pyridine-3-Carboxamide Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyridine-3-carboxamide, commonly known as nicotinamide, is a fundamental scaffold in medicinal chemistry, forming the core of numerous coenzymes and pharmacologically active agents. The strategic synthesis of its analogs is a cornerstone of drug discovery programs targeting a wide array of diseases. This guide provides a detailed exposition of robust and versatile multi-step protocols for the synthesis of diverse pyridine-3-carboxamide analogs. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, strategic planning, and troubleshooting. The protocols herein are designed to be self-validating, supported by authoritative references, and presented with clarity to ensure reproducibility and successful implementation in the research laboratory.

Strategic Foundations for Analog Synthesis

The synthetic approach to a target pyridine-3-carboxamide analog is dictated by the desired substitution pattern. Two primary strategic disconnections guide the synthetic plan:

-

Strategy A: Functionalization of a Pre-existing Pyridine Core. This is the most direct and common approach, starting with commercially available and cost-effective nicotinic acid or its derivatives. The core strategy involves forming the amide bond and subsequently modifying the pyridine ring, or vice-versa. This method is ideal for creating libraries of analogs with varied amide substituents or for introducing diversity at specific positions on the pyridine ring.

-

Strategy B: De Novo Construction of the Pyridine Ring. For highly substituted or structurally complex analogs where the desired precursors are unavailable, constructing the pyridine ring itself is necessary. This involves cyclization reactions, often employing multi-component strategies to build complexity efficiently.

This guide will focus primarily on the versatile and widely applicable methods within Strategy A, with an overview of advanced techniques for more complex targets.

Core Protocol I: Amide Bond Formation via Carboxylic Acid Activation

The most fundamental transformation is the coupling of nicotinic acid (or a substituted variant) with a primary or secondary amine. Direct condensation is inefficient; therefore, the carboxylic acid must first be activated.

The Principle of Activation

The condensation of a carboxylic acid and an amine to form an amide bond is a dehydration reaction.[1] To make the carboxyl group more susceptible to nucleophilic attack by the amine, its hydroxyl group is converted into a better leaving group. This is achieved by using a coupling reagent.[1][2] The choice of activating agent depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

-

Acid Halides (e.g., SOCl₂, Oxalyl Chloride): Highly reactive, inexpensive, and ideal for robust, simple amines. The resulting acyl chloride is a potent electrophile. Thionyl chloride (SOCl₂) is a common choice, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

-

Carbodiimides (e.g., EDC, DCC): Milder and suitable for more sensitive or complex substrates. These reagents facilitate a one-pot reaction without the need to isolate a highly reactive intermediate.[2] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred as its urea byproduct is water-soluble, simplifying workup compared to the insoluble byproduct of DCC.

Workflow for Synthesis via Nicotinoyl Chloride

This two-step protocol is a reliable and scalable method for a wide range of amine coupling partners.

Caption: General workflow for two-step amide synthesis.

Detailed Experimental Protocol: Synthesis of N-benzylpyridine-3-carboxamide

Step 1: Preparation of Nicotinoyl Chloride Hydrochloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1.0 eq).

-

Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. Causality Note: An excess of SOCl₂ ensures complete conversion and can serve as the solvent. This reaction is highly exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The solution should become clear.

-

After cooling to room temperature, remove the excess SOCl₂ under reduced pressure. The resulting solid, nicotinoyl chloride hydrochloride, is typically used in the next step without further purification.

Step 2: Amide Coupling with Benzylamine

-

Dissolve the crude nicotinoyl chloride hydrochloride (1.0 eq) in an anhydrous inert solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (2.2 eq) in the same anhydrous solvent. Causality Note: The base is crucial. It neutralizes the HCl salt of the acid chloride and the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

-

Add the amine/base solution dropwise to the cooled nicotinoyl chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzylpyridine-3-carboxamide.

Core Protocol II: Diversification via Palladium-Catalyzed Cross-Coupling

For analogs requiring C-C or C-N bond formation on the pyridine ring, palladium-catalyzed cross-coupling reactions are indispensable tools.[3] These methods typically start from a halogenated pyridine-3-carboxamide derivative (e.g., 5-bromo-N-alkyl-nicotinamide), which can be synthesized using the protocols described in Section 2 starting from 5-bromonicotinic acid.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki reaction is a powerful method for coupling aryl or heteroaryl halides with boronic acids or esters.[4][5] It allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyridine core.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of 5-Bromo-N-benzylnicotinamide with Phenylboronic Acid

-

To a reaction vessel, add 5-bromo-N-benzylnicotinamide (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1).[3] Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Heat the mixture with stirring at 85-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

| Parameter | Typical Condition | Rationale / E-E-A-T Insight |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ; it often requires an external phosphine ligand. |

| Ligand | PPh₃, Xantphos | The ligand stabilizes the palladium center and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination.[5] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for challenging substrates. |

| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture including water often accelerates the reaction by helping to dissolve the inorganic base and facilitate the transmetalation step. |

Table 1. Key Parameters for Suzuki-Miyaura Cross-Coupling Reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the coupling of aryl halides with a vast range of primary and secondary amines, providing direct access to aminopyridine derivatives.[6][7]

Protocol: Buchwald-Hartwig Amination of 5-Bromo-N-benzylnicotinamide with Morpholine

-

To an oven-dried reaction tube, add 5-bromo-N-benzylnicotinamide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a specialized phosphine ligand (e.g., BINAP, Xantphos, 4-6 mol%).

-

Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

-

Seal the tube, then evacuate and backfill with an inert gas.

-

Add anhydrous, degassed toluene or dioxane, followed by the amine coupling partner (morpholine, 1.2-1.5 eq).

-

Heat the reaction mixture at 80-110 °C for 12-24 hours.

-

Follow a similar work-up and purification procedure as described for the Suzuki coupling. Expertise Note: The choice of ligand is critical in Buchwald-Hartwig amination and is often substrate-dependent. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[8]

Advanced Strategy: Synthesis via Rearrangement of the Carboxamide

The carboxamide functional group itself can be a synthetic handle to produce aminopyridine building blocks. The Hofmann and Curtius rearrangements are classic name reactions that convert a carboxamide or a carboxylic acid derivative, respectively, into a primary amine with the loss of one carbon atom.[9][10]

Caption: Comparison of Hofmann and Curtius rearrangement pathways.

Hofmann Rearrangement Protocol

The Hofmann rearrangement converts a primary amide directly into a primary amine with one fewer carbon atom using bromine and a strong base.[11][12]

-

Prepare a fresh solution of sodium hypobromite (NaOBr) by slowly adding bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide (NaOH) (4.0 eq) in water.

-

In a separate flask, dissolve nicotinamide (1.0 eq) in water and cool to 0-5 °C.

-

Slowly add the cold NaOBr solution to the nicotinamide solution, keeping the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 70-80 °C for 1-2 hours.

-